
1-Isopentyl-1H-pyrazole
Vue d'ensemble
Description
1-Isopentyl-1H-pyrazole is a chemical compound with the IUPAC name 1-isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole . It has a molecular weight of 264.18 .
Molecular Structure Analysis
The this compound molecule contains a total of 24 bonds. There are 10 non-H bonds, 5 multiple bonds, 3 rotatable bonds, 5 aromatic bonds, 1 five-membered ring, and 1 Pyrazole .Chemical Reactions Analysis
Pyrazole-containing compounds are influential families of N-heterocycles due to their applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields .Physical And Chemical Properties Analysis
This compound has a molecular weight of 264.18 . Pyrazole is a π-excessive heterocycle and contains two nitrogen atoms; pyrrole type and pyridine type, at positions 1 and 2 .Applications De Recherche Scientifique
Bioactive Properties
1-Isopentyl-1H-pyrazole, as part of the pyrazole family, has shown potential in various bioactive applications. Pyrazoles are recognized for their roles in developing compounds with hypoglycemic, analgesic, anti-inflammatory, antimicrobial, anticonvulsant, antidepressant, antimycobacterial, antioxidant, antiviral, insecticidal, and antitumor activities. These findings are significant for the rational design of new small molecule drugs (Ş. Küçükgüzel & Sevil Şenkardeş, 2015).
Synthetic Applications
This compound has been involved in innovative synthetic approaches. A study highlighted the green protection of pyrazole, thermal isomerization, and deprotection of tetrahydropyranylpyrazoles, with a focus on high-yield, one-pot synthesis of 3(5)-alkylpyrazoles, including isopentyl derivatives. This technique is valuable for large-scale synthesis of pyrazole derivatives with diverse functionalities (B. M. Ahmed & Gellert Mezei, 2015).
Biomedical Applications
The pyrazolo[3,4-b]pyridines, which include compounds like this compound, have been extensively studied for their biomedical applications. These compounds exhibit two tautomeric forms and have been explored in over 300,000 structures, including in more than 5500 references and 2400 patents. Their biomedical applications cover a wide range of therapeutic areas (Ana Donaire-Arias et al., 2022).
Antimicrobial Activities
This compound derivatives have shown potential in antimicrobial activities. Studies report the synthesis of novel pyrazole derivatives and their testing against various bacterial strains, indicating potential as effective antibacterial agents (A. Pareek et al., 2015).
Antitumor Activities
This compound and related compounds have been noted for their antititumor activities. Pyrazole derivatives have been explored for their efficacy in cancer therapy, with some compounds reaching preclinical or initial-phase clinical trials. The versatility of pyrazole as a lead compound in drug design highlights its potential in addressing cell proliferation diseases (S. Kumari, S. Paliwal, & R. Chauhan, 2014).
Coordination Polymers and Crystal Engineering
This compound has been used in constructing coordination polymers, playing a dual role in metal coordination and hydrogen bond formation. These polymeric networks, stabilized by hydrogen bonding and π–π stacking, demonstrate the utility of pyrazole-based molecules in crystal engineering (S. Sengupta et al., 2012).
Synthesis of Hybrid Compounds
Pyrazole derivatives, including this compound, have been used in the synthesis of hybrid compounds with enhanced biological activities. Studies have explored the synthesis of pyrazole-benzofuran hybrids, revealing their significant antibacterial properties and providing insights into structure-activity relationships (S. Sanad, Demiana H. Hanna, & Ahmed E. M. Mekky, 2019).
Mécanisme D'action
Target of Action
It’s known that pyrazole derivatives have a wide range of biological activities and can interact with multiple receptors . Indole derivatives, which are structurally similar to pyrazoles, have been found to bind with high affinity to multiple receptors .
Mode of Action
Pyrazole derivatives are known for their diverse biological activities, suggesting that they may interact with their targets in a variety of ways .
Biochemical Pathways
It’s known that pyrazole and indole derivatives can influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
A study on 1h-pyrazole analogs as epidermal growth factor receptor (egfr) inhibitors revealed promising admet features .
Result of Action
Pyrazole derivatives are known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
It’s known that the biological activity of pyrazole derivatives can be influenced by a variety of factors .
Safety and Hazards
Orientations Futures
Pyrazole-containing compounds have been the focus of significant research due to their diverse structural significance and biological activities . The synthesis of structurally diverse pyrazole derivatives is highly desirable, and researchers continue to focus on preparing this functional scaffold and finding new and improved applications .
Analyse Biochimique
Biochemical Properties
1-Isopentyl-1H-pyrazole plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with enzymes such as p38 MAPK and COX-2, which are involved in inflammatory responses . These interactions suggest that this compound may have anti-inflammatory properties. Additionally, it may interact with other biomolecules, influencing various biochemical pathways.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in studies involving collagen-induced arthritis in mice, this compound derivatives were found to downregulate the expression of inflammatory genes such as IL1β, MMP3, and TNF-α . This indicates that this compound can modulate inflammatory responses at the cellular level.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It has been found to inhibit enzymes like COX-2 and p38 MAPK, which play crucial roles in inflammatory pathways . By inhibiting these enzymes, this compound can reduce the production of pro-inflammatory cytokines and other mediators, thereby exerting its anti-inflammatory effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that its stability and degradation can influence its long-term effects on cellular function. For example, in in vitro studies, this compound demonstrated sustained anti-inflammatory effects over a period of time
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In studies involving collagen-induced arthritis in mice, different dosages of this compound derivatives were tested, and it was found that higher doses led to more significant reductions in inflammatory markers . At very high doses, potential toxic or adverse effects may occur, highlighting the importance of determining the optimal dosage for therapeutic use.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. It has been shown to affect metabolic flux and metabolite levels, particularly in pathways related to inflammation and oxidative stress . Understanding these metabolic interactions is essential for elucidating the compound’s overall biochemical impact.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. It is likely transported by specific transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, its distribution within tissues can influence its localization and accumulation, affecting its therapeutic efficacy.
Subcellular Localization
This compound’s subcellular localization plays a role in its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can impact its interactions with other biomolecules and its overall biochemical effects.
Propriétés
IUPAC Name |
1-(3-methylbutyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2/c1-8(2)4-7-10-6-3-5-9-10/h3,5-6,8H,4,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQCXTQFGXVIBOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20618924 | |
| Record name | 1-(3-Methylbutyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20618924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
847818-51-3 | |
| Record name | 1-(3-Methylbutyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20618924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



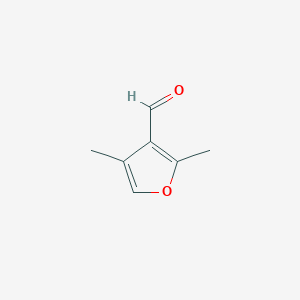

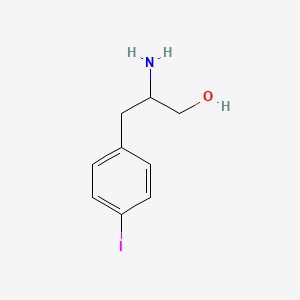
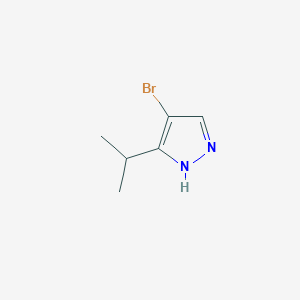
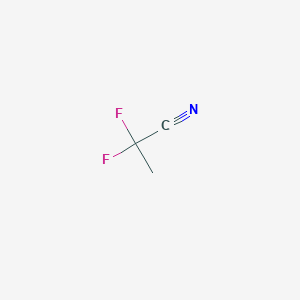

![5-fluoro-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B1342964.png)

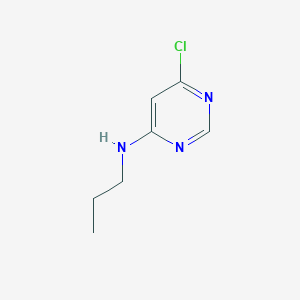

![[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methanol](/img/structure/B1342974.png)


